molecular formula C24H22N4O4S B290973 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B290973
M. Wt: 462.5 g/mol
InChI Key: VEUSLKRJKRAJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that is used in scientific research to study the signaling pathways involved in B-cell receptor (BCR) and T-cell receptor (TCR) signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide works by inhibiting the activity of BTK and ITK, which are key signaling molecules involved in BCR and TCR signaling, respectively. BTK is a critical mediator of B-cell development and function, and its dysregulation has been implicated in the development of B-cell malignancies. ITK is a critical mediator of T-cell development and function, and its dysregulation has been implicated in the development of autoimmune diseases. By inhibiting the activity of BTK and ITK, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide can block the downstream signaling pathways that contribute to the development and progression of these diseases.
Biochemical and Physiological Effects
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the proliferation and survival of B-cell and T-cell lines in vitro, as well as primary B-cell and T-cell samples from patients with B-cell malignancies and autoimmune diseases. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has also been shown to inhibit the activation of downstream signaling molecules involved in BCR and TCR signaling, including AKT and ERK. In preclinical studies, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has demonstrated potent antitumor activity in mouse models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is its specificity for BTK and ITK, which allows for the selective inhibition of these key signaling molecules without affecting other signaling pathways. This specificity may reduce the risk of off-target effects and toxicity. However, one limitation of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

For N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide research include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide and to identify potential biomarkers of response to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide treatment. Finally, the development of more potent and selective BTK and ITK inhibitors may provide additional therapeutic options for patients with B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide involves several steps, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-chlorobenzenesulfonyl chloride to form N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amine. This intermediate is then reacted with 2-(1-naphthyloxy)acetic acid to form N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide.

Scientific Research Applications

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide is primarily used in scientific research to study the signaling pathways involved in BCR and TCR signaling. These pathways play a critical role in the development and function of immune cells, and dysregulation of these pathways can contribute to the development of B-cell malignancies and autoimmune diseases. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the activity of several key signaling molecules involved in BCR and TCR signaling, including Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK).

properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C24H22N4O4S/c1-16-14-17(2)26-24(25-16)28-33(30,31)20-12-10-19(11-13-20)27-23(29)15-32-22-9-5-7-18-6-3-4-8-21(18)22/h3-14H,15H2,1-2H3,(H,27,29)(H,25,26,28)

InChI Key

VEUSLKRJKRAJPC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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